molecular formula C14H15FN2O B1628501 N-(1-cyanocyclohexyl)-2-fluorobenzamide CAS No. 912771-10-9

N-(1-cyanocyclohexyl)-2-fluorobenzamide

Cat. No. B1628501
CAS RN: 912771-10-9
M. Wt: 246.28 g/mol
InChI Key: KDQQMEAEIKFPLQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-fluorobenzamide (NCFBA) is a novel compound that has been studied for its potential applications in the field of scientific research. NCFBA is a derivative of cyclohexanecarbonitrile and is composed of a substituted benzamide group, a cyclohexyl group and a fluorine atom. It is a colorless liquid that is soluble in water and organic solvents. NCFBA has been found to possess a wide range of biological activities, including antifungal, antiviral, anticoagulant, and anti-inflammatory properties.

Scientific Research Applications

N-Heterocyclic Carbenes (NHCs) in Chemistry

N-Heterocyclic carbenes (NHCs) have become integral in organometallic chemistry and catalysis, thanks to their strong σ-donating and π-accepting abilities. NHCs, including those derived from cyclohexane or incorporating fluoroaryl groups, are known for their role in stabilizing metal centers and facilitating various catalytic reactions. Research has shown NHCs to be versatile ligands in ruthenium-based olefin metathesis catalysts, showcasing their utility in creating efficient and functional group-tolerant catalytic systems (Grela et al., 2009).

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as those containing fluoroaryl groups similar to the 2-fluorobenzamide portion of N-(1-cyanocyclohexyl)-2-fluorobenzamide, are pivotal in drug design and medicinal chemistry. The incorporation of fluorine can significantly alter the biological activity, metabolic stability, and membrane permeability of pharmaceuticals. For example, fluorine-18 labeled 5-HT1A antagonists based on fluorinated derivatives have been explored for their potential in PET imaging, demonstrating the critical role of fluorinated functional groups in developing diagnostic tools (Lang et al., 1999).

Cyclohexane Derivatives in Material Science

Cyclohexane derivatives, akin to the cyclohexyl portion of N-(1-cyanocyclohexyl)-2-fluorobenzamide, find applications in material science, particularly in the synthesis of polymers. Semiaromatic polyamides incorporating dicyclohexane units have been developed, showcasing excellent thermal properties and mechanical strength, suitable for high-performance materials (Guangming et al., 2016).

Mechanism of Action

Target of Action

It is known that many cyanocyclohexyl compounds interact with various enzymes and receptors in the body

Mode of Action

It is known that the cyanocyclohexyl group in the molecule can undergo various chemical reactions . The fluorobenzamide part might interact with its targets in a specific way, leading to changes in the biological system . More research is needed to elucidate the exact mode of action of N-(1-cyanocyclohexyl)-2-fluorobenzamide.

Biochemical Pathways

It is known that many cyanocyclohexyl compounds can affect various biochemical pathways . The downstream effects of these interactions depend on the specific targets and the nature of the interactions

Pharmacokinetics

The presence of the cyanocyclohexyl and fluorobenzamide groups might influence its bioavailability . More research is needed to understand the pharmacokinetics of N-(1-cyanocyclohexyl)-2-fluorobenzamide.

Result of Action

It is known that many cyanocyclohexyl compounds can have various effects on cells and molecules . The specific effects of N-(1-cyanocyclohexyl)-2-fluorobenzamide depend on its targets and the nature of its interactions with these targets

Action Environment

The action, efficacy, and stability of N-(1-cyanocyclohexyl)-2-fluorobenzamide can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other molecules . More research is needed to understand how these environmental factors influence the action of N-(1-cyanocyclohexyl)-2-fluorobenzamide.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-12-7-3-2-6-11(12)13(18)17-14(10-16)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQQMEAEIKFPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586346
Record name N-(1-Cyanocyclohexyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912771-10-9
Record name N-(1-Cyanocyclohexyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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